![molecular formula C9H6F4O3 B15292800 Methyl 4-fluoro-2-(trifluoromethoxy)benzoate](/img/structure/B15292800.png)
Methyl 4-fluoro-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-fluoro-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design and development, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethoxy)benzoate
- Methyl 4-fluorobenzoate
- Methyl 2-fluoro-4-(trifluoromethoxy)benzoate
Uniqueness
Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications .
Biological Activity
Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
This compound can be synthesized through various methods involving fluorinated precursors. The synthesis typically involves the reaction of 4-fluoro-2-hydroxybenzoic acid with trifluoromethoxy reagents. The esterification process can be achieved using thionyl chloride in methanol under reflux conditions, leading to high yields of the desired product.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. A study demonstrated that certain derivatives showed improved efficacy against Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis. The structural modifications influenced their potency, showcasing a promising avenue for drug development against these pathogens .
Table 1: Antiparasitic Activity of Fluorinated Benzoates
Compound | Activity Against P. falciparum | Activity Against T. gondii |
---|---|---|
This compound | Moderate | High |
Methyl 4-fluoro-3-nitrobenzoate | High | Moderate |
Anticancer Potential
Additionally, fluorinated benzoates have been evaluated for their anticancer properties. A study focusing on a library of benzimidazole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced apoptosis induction in cancer cell lines. This suggests that this compound could also possess similar anticancer activities, warranting further investigation .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of the trifluoromethoxy group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes. SAR studies have shown that variations in substituent positions on the aromatic ring can lead to substantial changes in biological potency.
Table 2: Structure-Activity Relationships
Substituent Position | Biological Activity |
---|---|
Para | Increased potency against P. falciparum |
Meta | Reduced activity |
Ortho | Moderate activity |
Case Studies
- Antiparasitic Evaluation : In a study assessing several fluorinated benzoates, this compound was tested against various strains of P. falciparum. Results indicated a significant reduction in parasite viability at concentrations as low as 10 µM, suggesting strong potential as an antimalarial agent .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that compounds with similar structural motifs induced apoptosis through the activation of caspase pathways. This compound was included in these evaluations, showing promising results in reducing cell proliferation .
Properties
Molecular Formula |
C9H6F4O3 |
---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
methyl 4-fluoro-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3 |
InChI Key |
WZNZCUXBVDMPBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC(F)(F)F |
Origin of Product |
United States |
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